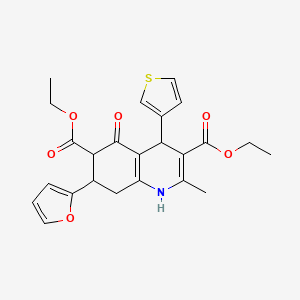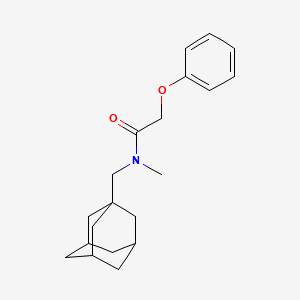![molecular formula C25H33N3O2 B4174788 2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4174788.png)
2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
Overview
Description
2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as CPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPPA is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. In
Mechanism of Action
2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking the activity of the kappa opioid receptor, this compound can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, mood, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, antidepressant effects, and reduction of drug-seeking behavior. In addition, this compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, mood, and addiction.
Advantages and Limitations for Lab Experiments
2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has several advantages for use in lab experiments, including its high purity and yield, and its selective antagonism of the kappa opioid receptor. However, there are also some limitations to the use of this compound in lab experiments, including its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on 2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, including the development of new pain medications, the treatment of mood disorders, and the development of new addiction treatments. In addition, further research is needed to optimize the pharmacokinetic properties of this compound, and to better understand its potential for off-target effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. This compound has been shown to have analgesic effects, antidepressant effects, and to reduce drug-seeking behavior in animal models of addiction. While there are some limitations to the use of this compound in lab experiments, it has several advantages, including its high purity and yield, and its selective antagonism of the kappa opioid receptor. Further research is needed to fully understand the potential of this compound for the development of new pain medications, mood disorder treatments, and addiction treatments.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied for its potential use in various scientific research applications, including pain management, mood disorders, and addiction. This compound has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. In addition, this compound has been shown to have antidepressant effects in animal models of depression, suggesting that it may be useful in the treatment of mood disorders. Finally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the development of new addiction treatments.
properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-27-15-17-28(18-16-27)24-10-6-5-9-23(24)26-25(29)19-30-22-13-11-21(12-14-22)20-7-3-2-4-8-20/h5-6,9-14,20H,2-4,7-8,15-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHRQSNXOMFTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4174707.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4174713.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4174718.png)

![ethyl 1-{N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4174733.png)

![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide](/img/structure/B4174740.png)
![5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4174751.png)
![ethyl 4-chloro-2-{4-[3-({[(4-methylphenyl)amino]carbonothioyl}amino)propyl]-1-piperazinyl}benzoate](/img/structure/B4174755.png)
![1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4174759.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4174761.png)
![5,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4174772.png)
![2-(4-biphenylyloxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4174798.png)
![11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one](/img/structure/B4174808.png)